3,4,5-trimethoxy-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
Molecular Formula |
C24H25N3O5S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C24H25N3O5S/c1-13-21(16-11-15(29-3)7-8-18(16)27(13)2)17-12-33-24(25-17)26-23(28)14-9-19(30-4)22(32-6)20(10-14)31-5/h7-12H,1-6H3,(H,25,26,28) |
InChI Key |
JANWGVIDHFVJRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Indole Core Formation
The indole scaffold is typically synthesized via the Fischer indole synthesis or Bartoli indole synthesis . For the 5-methoxy-1,2-dimethyl substitution pattern:
Functionalization
-
Methoxy Group : Introduced via electrophilic substitution (e.g., using CH₃I/Ag₂O).
-
Dimethyl Groups : Positioned at N1 and C2 to avoid steric clashes with the methoxy group at C5.
Step 2: Synthesis of 1,3-Thiazole-2-Amine
Thiazole Core Construction
The 1,3-thiazole ring is synthesized via the Hantzsch thiazole synthesis or cyclization of thioamides . For the target compound’s thiazole:
Step 3: Coupling to Trimethoxybenzamide
Benzamide Core Synthesis
The 3,4,5-trimethoxybenzamide is prepared by reacting 3,4,5-trimethoxybenzoyl chloride with an amine.
Alternative Routes and Optimization
Microwave-Assisted Synthesis
For thiazole formation, microwave irradiation (e.g., 150°C, 30 min) accelerates cyclization, reducing reaction times and improving yields.
Critical Challenges and Solutions
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Several studies have indicated that derivatives of indole and thiazole exhibit significant anticancer properties. The thiazole ring in the compound is known for its ability to interact with biological targets involved in cancer cell proliferation.
Case Study:
A study evaluating similar thiazole-indole compounds demonstrated their effectiveness in inhibiting the growth of various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Compounds containing thiazole and indole rings have shown effectiveness against a range of bacterial and fungal pathogens.
Case Study:
Research on thiazole derivatives has revealed promising results against resistant strains of bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Acetylcholinesterase Inhibition
Compounds similar to 3,4,5-trimethoxy-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's.
Data Table: Acetylcholinesterase Inhibition Studies
Organic Electronics
The unique electronic properties of compounds with indole and thiazole functionalities make them suitable candidates for organic electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study:
Research has shown that incorporating thiazole and indole units into polymer matrices enhances charge transport properties, leading to improved device performance .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Tubulin Inhibition: It can inhibit tubulin polymerization, which is crucial for cell division.
Enzyme Inhibition: It may inhibit enzymes like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), which are involved in cancer cell survival.
Receptor Binding: It can bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
2-(1H-Indol-3-yl)-N-[4-(5-Methoxy-1,2-Dimethyl-1H-Indol-3-yl)-1,3-Thiazol-2-yl]Acetamide
- Structure : Replaces the trimethoxybenzamide group with an acetamide chain.
- Key Differences :
- The absence of the methoxy-substituted benzamide reduces steric bulk and alters electronic properties.
- The acetamide linker may decrease metabolic stability compared to the aromatic benzamide.
- Implications : Reduced hydrophobicity could lower membrane permeability but improve solubility in aqueous environments .
N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
- Structure: Substitutes the indole moiety with a 4-methylphenyl group and replaces trimethoxybenzamide with phenoxybenzamide.
- The 4-methylphenyl group lacks the electron-donating methoxy and dimethyl substituents of the indole, reducing π-π stacking efficiency.
- Biological Relevance : Demonstrated significant growth modulation in plant studies (129.23% activity, p<0.05), suggesting structural flexibility is critical for bioactivity .
Heterocyclic Modifications
3-(5-(Benzyloxy)-1H-Indol-1-yl)-N-(5-(Tetrahydrofuran-2-yl)-1,3,4-Thiadiazol-2-yl)Propanamide
- Structure : Replaces thiazole with a 1,3,4-thiadiazole ring and introduces a tetrahydrofuran (THF) substituent.
- The THF group increases hydrophilicity and introduces stereochemical complexity.
- Implications : Thiadiazole derivatives often exhibit improved thermal stability and redox activity .
N-{[4-(4-Phenyl-1,3-Thiazol-2-yl)Tetrahydro-2H-Pyran-4-yl]Methyl}-3-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl]Benzamide
- Structure : Incorporates a pyran ring fused to the thiazole and a trifluoromethyl oxadiazole substituent.
- Key Differences: The trifluoromethyl group enhances electronegativity and metabolic resistance.
- Implications : Fluorinated groups are common in drug design for their ability to modulate bioavailability and binding affinity .
Functional Group Comparisons
Trimethoxybenzamide vs. Acetyl/Phenoxy Substituents
- Trimethoxybenzamide: Electron-rich aromatic system enhances interactions with polar residues in binding pockets. Methoxy groups improve solubility (logP ~2.5–3.0) compared to non-polar substituents .
- Phenoxybenzamide: Flexible ether linkage may allow adaptive binding but reduces planarity, weakening π-π interactions .
Indole vs. Phenyl/Thiadiazole Substitutions
- Indole :
- Phenyl/Thiadiazole :
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
- The trimethoxybenzamide group in the target compound likely increases aqueous solubility compared to acetyl or tert-butyl analogs (e.g., 4-tert-butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide, logP ~4.0) .
- The dimethylindole moiety may offset this by introducing hydrophobicity, balancing membrane permeability and solubility .
Metabolic Stability
- Methoxy groups are susceptible to demethylation, but the indole-thiazole core may slow oxidative metabolism compared to simpler thiazole derivatives .
Biological Activity
The compound 3,4,5-trimethoxy-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and cytotoxic properties. We will present data tables summarizing key findings from various studies and discuss relevant case studies that illustrate the compound's efficacy.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Trimethoxyphenyl group : Contributes to the hydrophobic character and potential interactions with biological targets.
- Thiazole moiety : Known for its role in pharmacological activity.
- Indole derivative : Associated with a variety of biological activities, including anticancer effects.
This structural complexity suggests a multifaceted mechanism of action that warrants detailed investigation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and indole moieties. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines.
Key Findings:
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies demonstrated that compounds with similar structures exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against colon carcinoma cells (HCT-15) .
- Molecular dynamics simulations indicated that these compounds interact with proteins involved in apoptosis, such as Bcl-2, through hydrophobic contacts .
- Structure-Activity Relationship (SAR) :
Antimicrobial Activity
The compound's thiazole and indole components suggest potential antimicrobial properties. Studies have shown that related compounds possess activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Activity Against Staphylococcus aureus :
- Broad-Spectrum Activity :
Cytotoxicity Studies
Cytotoxicity assessments are critical in determining the safety profile of any new compound.
Key Findings:
- Selectivity Index :
- Mechanism of Action :
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationships
| Compound Structure | Key Modifications | Observed Effects |
|---|---|---|
| Thiazole + Indole | Methyl substitutions on phenyl ring | Enhanced cytotoxicity |
| N-phenylcarboxamide | Replacement with simpler groups | Increased selectivity |
Case Study 1: Efficacy Against Colon Cancer
A recent study evaluated the efficacy of structurally similar compounds in a xenograft model of colon cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups.
Case Study 2: Antimicrobial Resistance
Research focusing on MRSA highlighted the promising activity of thiazole-containing compounds, showcasing their potential as therapeutic agents against resistant strains.
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm; indole NH at δ 10.1 ppm).
- HRMS : Verify molecular weight (C₂₆H₂₈N₃O₅S: [M+H]⁺ calc. 494.1745).
- XRD : Resolve 3D conformation if single crystals are obtained .
Advanced : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the indole-thiazole junction .
How can reaction yields be optimized during multi-step synthesis?
Q. Advanced
- Solvent Choice : Use polar aprotic solvents (DMF, DMSO) for SNAr reactions (e.g., benzamide coupling).
- Catalysis : Employ Pd/C (1–5 mol%) for Suzuki-Miyaura cross-couplings.
- Workflow : Sequential steps (e.g., indole alkylation → thiazole cyclization → benzamide coupling) with intermittent purification reduce side products.
- Yield Boosts : Microwave-assisted synthesis (100°C, 30 min) improves efficiency vs. traditional reflux (6–8 hr) .
Q. Advanced
- SPR/BLI : Measure binding kinetics (ka/kd) to purified enzymes (e.g., kinases).
- ITC : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding.
- Molecular Dynamics : Simulate interactions with homology-modeled targets (e.g., COX-2) using Gaussian or AMBER .
Case Study : A related benzothiazole analog showed Kd = 120 nM for tubulin via SPR, suggesting microtubule disruption as a mechanism .
How do structural modifications influence anticancer activity?
Advanced
SAR Insights :
- Methoxy Groups : Increasing methoxy substituents on benzamide enhances lipophilicity (logP ↑) and blood-brain barrier penetration.
- Indole Methylation : 1,2-Dimethyl substitution on indole reduces metabolic degradation (t₁/₂ ↑ from 2.1 → 4.8 hr in microsomes).
- Thiazole Linkers : Replacing thiazole with oxadiazole decreases potency (IC₅₀ ↑ 5-fold), highlighting scaffold specificity .
Q. Basic
- Storage : -20°C under argon in amber vials.
- Stability Testing : Accelerated degradation studies (40°C/75% RH, 1 month) with HPLC monitoring (<5% degradation acceptable) .
Advanced : Lyophilization with trehalose (1:1 w/w) improves aqueous solubility and shelf life (>24 months) .
How can computational models guide lead optimization?
Q. Advanced
- Docking (AutoDock Vina) : Predict binding poses in ATP-binding pockets (e.g., EGFR kinase).
- QSAR : Develop models correlating molecular descriptors (e.g., PSA, H-bond donors) with bioactivity.
- ADMET Prediction : Use SwissADME to optimize bioavailability (e.g., Rule of Five compliance) .
Example : A QSAR model (R² = 0.88) linked lower topological polar surface area (TPSA < 90 Ų) with improved cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
